molecular formula C5H7ClN2O B1454844 3-Methyl-1,2-dihydropyrazin-2-one hydrochloride CAS No. 1803607-22-8

3-Methyl-1,2-dihydropyrazin-2-one hydrochloride

Cat. No. B1454844
M. Wt: 146.57 g/mol
InChI Key: VJVIQRXPCGPAJH-UHFFFAOYSA-N
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Description

3-Methyl-1,2-dihydropyrazin-2-one hydrochloride (MDPH) is a synthetic compound with a wide range of applications in the field of scientific research. It is a colorless, crystalline solid with a molecular weight of 211.69 g/mol and a melting point of 79-80 °C. MDPH is commonly used as a reagent in organic synthesis, but it also has important applications in biochemistry and physiology.

Scientific Research Applications

Synthesis and Chemical Properties

  • Regioselective Reduction and Synthesis : The compound has been utilized in the regioselective reduction of 3-substituted N-acylpyrazinium salts, leading to the synthesis of 3-substituted 1,2-dihydropyrazines. This process highlights the stability and reactivity of the pyrazinium salts and their derivatives under various conditions (Williams, St Hilaire, & Lee, 2012).

  • Mechanism Studies and Ring Formation : Studies have provided insights into the mechanism of 1,2-dihydropyrazin-2-one ring formation from dipeptidyl chloromethyl ketone, demonstrating its efficiency in constructing potent, selective, and long-acting opioid mimetics. The research underscores the compound's utility in medicinal chemistry, especially in the development of new therapeutic agents (Miyazaki et al., 2005).

  • Catalytic Phosphate Ester Cleavage : In the realm of bioinspired catalysis, dizinc(II) complexes based on pyrazolate ligands, which include structures derived from 3-methyl-1,2-dihydropyrazin-2-one, have been synthesized and investigated for their potential as functional models of phosphoesterases. This research is pivotal for understanding enzyme mimetics and developing novel catalysts for biochemical applications (Penkova et al., 2009).

Applications in Heterocyclic Chemistry

  • Heterocyclic System Development : The creation of spiro-fused (C2)-azirino-(C4)-pyrazolones, a new heterocyclic system, involves the reaction of 1-substituted 4-acyl-5-hydroxy-3-methyl-1H-pyrazoles. This development showcases the innovative approaches in constructing complex molecular architectures, essential for pharmaceutical and material sciences (Holzer et al., 2003).

properties

IUPAC Name

3-methyl-1H-pyrazin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O.ClH/c1-4-5(8)7-3-2-6-4;/h2-3H,1H3,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJVIQRXPCGPAJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CNC1=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1,2-dihydropyrazin-2-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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